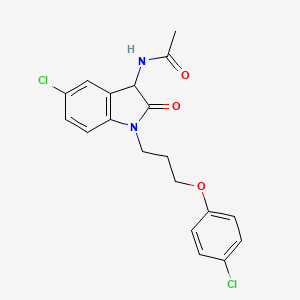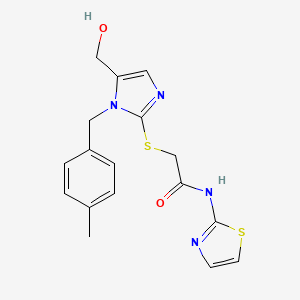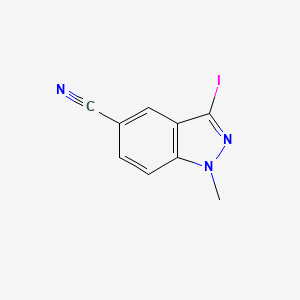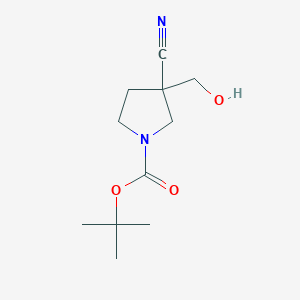
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide, commonly known as Compound A, is a potent and selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the development and function of Th17 cells, which are important for the immune response to pathogens and in the pathogenesis of autoimmune diseases. Compound A has been shown to inhibit the differentiation of Th17 cells and reduce inflammation in preclinical models of autoimmune diseases, making it a promising therapeutic candidate.
Mecanismo De Acción
Compound A is a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation of Th17 cells. By inhibiting the activity of RORγt, Compound A prevents the differentiation of Th17 cells and reduces inflammation.
Biochemical and Physiological Effects
Compound A has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on Th17 cells, Compound A has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-17A and IL-23, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Compound A has also been shown to reduce the infiltration of immune cells into inflamed tissues and to promote the survival of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for use in lab experiments. It is a potent and selective antagonist of RORγt, which makes it a valuable tool for studying the role of Th17 cells in autoimmune diseases. Compound A is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are some limitations to the use of Compound A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on Compound A. One area of interest is the development of more potent and selective RORγt antagonists. Another area of interest is the identification of biomarkers that can predict response to RORγt antagonists, which could help to identify patients who are most likely to benefit from these drugs. Finally, there is interest in exploring the potential use of RORγt antagonists in combination with other therapies, such as biologics or small molecule inhibitors, to enhance their efficacy.
Métodos De Síntesis
The synthesis of Compound A involves several steps, including the preparation of 5-chloroindoline-2,3-dione, which is then reacted with 3-(4-chlorophenoxy)propylamine to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield Compound A. The synthesis of Compound A has been described in detail in a number of publications.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. In these models, Compound A has been shown to reduce inflammation and disease severity by inhibiting the differentiation of Th17 cells. Compound A has also been shown to have potential therapeutic applications in other diseases, including cancer and metabolic disorders.
Propiedades
IUPAC Name |
N-[5-chloro-1-[3-(4-chlorophenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)22-18-16-11-14(21)5-8-17(16)23(19(18)25)9-2-10-26-15-6-3-13(20)4-7-15/h3-8,11,18H,2,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJQYRYNBVDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)
![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)
![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

